molecular formula C18H18N2O2 B2486290 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one CAS No. 1022461-36-4

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one

Cat. No. B2486290
CAS RN: 1022461-36-4
M. Wt: 294.354
InChI Key: NBXAAHABQKBJJQ-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one” is a complex organic molecule. It contains an indeno[2,3-D]pyrazol-4-one core, which is a type of polycyclic aromatic compound. This core is substituted at the 3-position with a tert-butyl group and at the 1-position with a cyclopropylcarbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The indeno[2,3-D]pyrazol-4-one core would likely contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to participate in a variety of chemical reactions . The tert-butyl group is generally quite inert, while the cyclopropylcarbonyl group could potentially undergo reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its complex structure. The presence of multiple rings and functional groups could impact properties such as solubility, melting point, and stability .

properties

IUPAC Name

3-tert-butyl-1-(cyclopropanecarbonyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)16-13-14(20(19-16)17(22)10-8-9-10)11-6-4-5-7-12(11)15(13)21/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAAHABQKBJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one

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